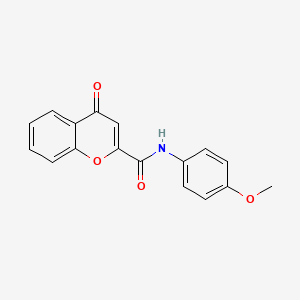

N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-12-8-6-11(7-9-12)18-17(20)16-10-14(19)13-4-2-3-5-15(13)22-16/h2-10H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREFHBSVRHSJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-hydroxycoumarin with 4-methoxyaniline in the presence of a suitable coupling agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxychromene derivatives.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

Functional Group Impact on Properties

- Sulfamoyl Modifications : In analogs like N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide, the sulfamoyl group introduces hydrogen-bonding capability, which could improve binding affinity in therapeutic targets .

- Heterocyclic Additions : Benzofuran or piperidine substituents (e.g., ) alter solubility and bioavailability. For instance, benzylpiperidine derivatives are often designed for blood-brain barrier penetration .

Pharmacological Potential (Inferred from Analogs)

- Anticancer Activity: Carboxamide derivatives with quinazoline or morpholine groups (e.g., compounds in ) show notable anticancer activity via kinase inhibition . The target compound’s chromene core may similarly interact with DNA or topoisomerases.

- Antimicrobial Applications : Chromene-3-carboxaldehydes () are intermediates in synthesizing antimicrobial agents, suggesting the 4-oxo chromene carboxamide framework could be leveraged similarly .

Biological Activity

N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, recognized for its diverse biological activities, particularly in oncology and antimicrobial research. This article delves into the compound's biological activity, mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a bicyclic structure comprising a benzene ring fused to a pyran ring, along with a methoxyphenyl substituent and a carboxamide group. These structural characteristics contribute to its unique chemical properties and biological activities.

Biological Activities

This compound exhibits several significant biological activities:

-

Antitumor Properties :

- This compound has demonstrated inhibitory effects on various cancer cell lines, including those from colon, lung, and breast cancers. Research indicates that it acts as an effective antitumor agent, potentially through the modulation of specific signaling pathways involved in cell proliferation and apoptosis .

- Antibacterial Activity :

-

Antifungal Activity :

- Preliminary studies suggest that this compound may exhibit antifungal effects, although further research is needed to quantify this activity .

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with various molecular targets, such as enzymes and receptors, leading to:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by blocking substrate access, which can affect metabolic pathways crucial for cancer cell survival .

- Modulation of Signaling Pathways : By engaging with cellular receptors, it can modulate signaling pathways that regulate cell growth and apoptosis .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- In Vitro Studies : A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro, showcasing its potential as an anticancer agent .

- Antibacterial Efficacy : In another study, the compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against bacterial infections .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Structural Features | Antitumor Activity | Antibacterial Activity |

|---|---|---|---|

| This compound | Methoxyphenyl group | High | Moderate |

| N-(4-methylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene | Thiazole ring | Moderate | High |

| 7-Methoxy-N-p-tolyl-4H-chromene | Lacks methoxy group | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide?

- Methodological Answer : Synthesis typically involves two key steps:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the 4-oxo-4H-chromene scaffold .

Amidation : Reaction of the chromene-2-carboxylic acid intermediate with 4-methoxyaniline using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base (e.g., triethylamine) in anhydrous solvents (e.g., DMF or dichloromethane) .

- Challenges : Impurities from unreacted intermediates require purification via column chromatography or recrystallization.

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection uses synchrotron radiation or laboratory X-ray sources. The SHELX suite (e.g., SHELXL for refinement) resolves atomic positions, thermal parameters, and hydrogen bonding. Twinning or low-resolution data may require specialized refinement protocols .

- Validation : R values (<5%) and residual electron density maps confirm structural accuracy.

Q. What spectroscopic methods are used to characterize This compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent integration and carbonyl resonance (e.g., 4-oxo chromene at ~160 ppm) .

- IR : Peaks at ~1680 cm (C=O stretch) and ~1250 cm (C-O of methoxy group) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHNO).

Advanced Research Questions

Q. How can researchers optimize the yield of carboxamide formation during synthesis?

- Methodological Answer :

- Reagent Ratios : Use a 1.2:1 molar excess of 4-methoxyaniline to chromene-2-carboxylic acid to drive the reaction .

- Solvent Choice : Anhydrous DMF enhances coupling efficiency compared to THF .

- Temperature : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis of active esters) .

- Analysis : Monitor reaction progress via TLC or HPLC.

Q. What computational methods predict the compound’s reactivity and binding interactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., kinases) using crystallographic protein data (PDB IDs) .

- Validation : Compare computational results with experimental kinetics (e.g., IC values) .

Q. How can contradictions in biological activity data (e.g., varying IC values) be resolved?

- Methodological Answer :

Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) .

Structural Analogs : Compare activity with derivatives (e.g., chloro/methoxy substitutions) to identify structure-activity relationships (SAR) .

Solubility Adjustments : Optimize DMSO concentrations to avoid false negatives in cell-based assays .

Q. What challenges arise in crystallizing This compound?

- Methodological Answer :

- Polymorphism : Slow evaporation from ethanol/water mixtures reduces multiple crystal forms .

- Twinning : SHELXL’s TWIN command refines twinned datasets, while low-temperature data collection minimizes thermal motion .

- Troubleshooting : Add seed crystals or use anti-solvent diffusion for improved crystal quality.

Q. How can the compound’s mechanism of action in anticancer assays be elucidated?

- Methodological Answer :

- Enzyme Inhibition : Perform kinase profiling (e.g., EGFR, CDK2) using fluorescence-based assays .

- Apoptosis Pathways : Flow cytometry (Annexin V/PI staining) quantifies apoptosis in treated vs. untreated cells .

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) measure reactive oxygen species generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.